molecular formula C8H9ClN2O3 B2911647 2-Chloro-5-isopropoxy-3-nitropyridine CAS No. 1935294-81-7

2-Chloro-5-isopropoxy-3-nitropyridine

Cat. No. B2911647
CAS RN: 1935294-81-7
M. Wt: 216.62
InChI Key: TWCWKLSNYIAQBJ-UHFFFAOYSA-N
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Description

“2-Chloro-5-isopropoxy-3-nitropyridine” is a chemical compound with the molecular formula C8H9ClN2O3 . It is used as an intermediate in the synthesis of Active Pharmaceutical Ingredients .


Molecular Structure Analysis

The molecular weight of “2-Chloro-5-isopropoxy-3-nitropyridine” is 216.62 . The InChI code for this compound is 1S/C8H9ClN2O3/c1-5(2)14-6-3-7(11(12)13)8(9)10-4-6/h3-5H,1-2H3 .

Scientific Research Applications

Synthetic Methodology Development

The synthesis of 2-Chloro-5-isopropoxy-3-nitropyridine involves specific reactions and strategies. Researchers study these synthetic pathways, aiming to develop efficient and sustainable methodologies applicable to other compounds. Insights gained from this work contribute to the broader field of synthetic organic chemistry.

Safety and Hazards

“2-Chloro-5-isopropoxy-3-nitropyridine” is considered hazardous. It may cause skin irritation, serious eye irritation, and respiratory irritation . It should be handled with care, using protective gloves, eye protection, and face protection. It should be used only outdoors or in a well-ventilated area .

properties

IUPAC Name

2-chloro-3-nitro-5-propan-2-yloxypyridine
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H9ClN2O3/c1-5(2)14-6-3-7(11(12)13)8(9)10-4-6/h3-5H,1-2H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

TWCWKLSNYIAQBJ-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)OC1=CC(=C(N=C1)Cl)[N+](=O)[O-]
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H9ClN2O3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

216.62 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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